6-Chloro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran class, characterized by its unique bicyclic structure consisting of a benzene ring fused to a furan ring. The compound has the molecular formula and a molecular weight of approximately 154.59 g/mol. Its structure includes a chlorine atom at the sixth position of the benzofuran, contributing to its chemical reactivity and biological properties .
Research indicates that derivatives of 6-chloro-2,3-dihydrobenzofuran exhibit significant biological activities:
The synthesis of 6-chloro-2,3-dihydrobenzofuran can be achieved through various methodologies:
6-Chloro-2,3-dihydrobenzofuran has several applications:
Interaction studies involving 6-chloro-2,3-dihydrobenzofuran focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 6-chloro-2,3-dihydrobenzofuran. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloro-2,3-dihydrobenzofuran | Benzofuran derivative | Substituted at the fifth position; different reactivity |
| 7-Chloro-2,3-dihydrobenzofuran | Benzofuran derivative | Chlorine at the seventh position; distinct biological activity |
| 2-Hydroxy-6-chlorobenzofuran | Hydroxy-substituted | Exhibits enhanced solubility and potential bioactivity |
These compounds highlight the uniqueness of 6-chloro-2,3-dihydrobenzofuran due to its specific chlorine positioning and resultant chemical properties.
The synthesis of 6-chloro-2,3-dihydrobenzofuran relies on strategic functionalization of the benzofuran core. A prominent method involves a two-step process starting with sodium phenate and 2-chloroethanol. In the first step, copper chloride and ferric chloride catalysts facilitate the formation of 2-phenyl phenol through nucleophilic substitution, achieving yields of 70–85% under reflux at 60–70°C. The second step employs zinc chloride and manganous chloride at 200–220°C to induce cyclization, yielding 6-chloro-2,3-dihydrobenzofuran with a purity of 88–90% after distillation.
Alternative approaches include oxidative decarboxylative strategies using tetrabutylammonium iodide (TBAI) and hydrogen peroxide in dichloromethane. This method avoids harsh acids and achieves cyclization at room temperature, though yields remain moderate (50–65%). Claisen rearrangement of allyl aryl ethers catalyzed by iron(III) chloride supported on MCM-41 represents another pathway, generating ortho-allyl phenols that undergo in situ cyclization to dihydrobenzofurans with 71–86% efficiency.
Table 1: Comparison of Synthetic Methods
| Method | Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Copper/Ferric Chloride | CuCl₂/FeCl₃ | 60–220 | 70–85 |
| Oxidative Decarboxylation | TBAI/H₂O₂ | 25 | 50–65 |
| Claisen Rearrangement | FeCl₃/MCM-41 | 100–120 | 71–86 |
Recent efforts prioritize sustainability through solvent reduction and catalyst recyclability. The FeCl₃/MCM-41 system exemplifies this, as the mesoporous silica support enables catalyst reuse for up to five cycles without significant activity loss. Additionally, the one-pot synthesis of benzofurans using acetic acid and benzoquinones minimizes waste by combining cyclization and aromatization steps, achieving 75–82% yields.
Aqueous-phase reactions have also gained traction. For instance, sodium hydroxide washes in the copper/ferric chloride method reduce organic solvent consumption during purification. Similarly, the oxidative decarboxylation route employs aqueous hydrogen peroxide as a benign oxidant, aligning with green chemistry principles.
Regioselective introduction of chlorine at the 6-position remains a critical challenge. The use of 2-chloroethanol as a starting material ensures early-stage incorporation of chlorine, with zinc chloride enhancing selectivity during cyclization. In Claisen rearrangement approaches, electron-donating groups on aryl allyl ethers direct chlorination to the para position relative to the oxygen atom, achieving >90% regioselectivity.
Lewis acid catalysts like ferric chloride play a dual role: facilitating cyclization and stabilizing transition states to favor 6-chloro substitution. Computational studies suggest that chloride ions coordinate with the benzofuran core, directing electrophilic attack to the 6-position.
The molecular docking analysis of 6-Chloro-2,3-dihydrobenzofuran (CAS Number: 289058-21-5, Molecular Formula: C8H7ClO, Molecular Weight: 154.59 g/mol) represents a critical component in understanding its potential therapeutic applications and biological activity profiles [1] [2]. Computational docking studies employ sophisticated algorithms to predict the binding modes and affinities of this chlorinated benzofuran derivative with various protein targets, providing essential insights into its mechanism of action at the molecular level.
The structural optimization of 6-Chloro-2,3-dihydrobenzofuran has been extensively investigated using Density Functional Theory calculations, particularly employing the Becke three-parameter Lee-Yang-Parr functional with 6-311G(d,p) basis sets [3] [4]. These computational approaches have demonstrated excellent correlation between theoretical and experimental parameters, establishing a robust foundation for subsequent molecular docking investigations.
Recent computational studies have identified several key protein targets for benzofuran derivatives, with 6-Chloro-2,3-dihydrobenzofuran showing particular affinity for serum albumin proteins. Molecular docking investigations using bovine serum albumin as a model system have revealed that benzofuran compounds demonstrate significant binding capabilities, with dissociation constants in the nanomolar range [5] [6]. The binding affinity of chlorinated dihydrobenzofuran derivatives to serum albumin has been measured at kD = 28.4 ± 10.1 nM for related monofuranic compounds, indicating strong protein-ligand interactions.
The molecular recognition patterns of 6-Chloro-2,3-dihydrobenzofuran involve multiple interaction modes, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Computational analysis has revealed that the chlorine substituent at the 6-position significantly influences the binding geometry and affinity. The dihydrobenzofuran core structure preferentially occupies interior binding pockets within protein structures, facilitating optimal ligand-protein complementarity [5].
The binding mode analysis indicates that 6-Chloro-2,3-dihydrobenzofuran forms direct and indirect hydrogen bonds with key amino acid residues in target proteins. The chlorine substitution enhances the electrostatic interactions while maintaining favorable hydrophobic contacts within the binding cavity. This substitution pattern has been shown to increase binding affinity compared to unsubstituted benzofuran derivatives .
Molecular docking studies have identified several enzyme targets for benzofuran derivatives, including cytochrome P450 enzymes, which play crucial roles in xenobiotic metabolism [8] [9]. The interaction of 6-Chloro-2,3-dihydrobenzofuran with cytochrome P450 2E1 has been computationally modeled, revealing specific binding orientations that facilitate oxidative metabolism. The compound demonstrates moderate binding affinity to the active site of CYP2E1, with calculated binding energies ranging from -8.0 to -9.5 kcal/mol.
Additional enzyme targets include sirtuin proteins, where benzofuran derivatives have shown selective inhibitory activity. Computational docking analysis using the CDOCKER program has predicted binding features for benzofuran compounds with SIRT2 proteins, revealing IC50 values at the micromolar level for structurally related derivatives [10].
The molecular docking analysis of 6-Chloro-2,3-dihydrobenzofuran with various receptor systems has revealed significant binding potential for G-protein coupled receptors and nuclear receptors. Computational studies on related benzofuran derivatives have demonstrated binding affinities to estrogen receptors, with molecular docking scores indicating favorable interactions with ERα proteins [11]. The binding geometry involves the benzofuran core engaging hydrophobic regions within the receptor binding pocket, while the chlorine substituent provides additional electrostatic stabilization.
Carbonic anhydrase II represents another important target, where benzofuran aldehyde derivatives have shown high binding affinity of -9.56 kcal/mol in molecular docking studies, forming stable hydrogen bonds with SER197 at distances of 3.22 Å [12]. These interactions suggest potential therapeutic applications for chlorinated dihydrobenzofuran derivatives in enzyme inhibition strategies.
The development of Quantitative Structure-Activity Relationship models for 6-Chloro-2,3-dihydrobenzofuran and related compounds has employed multiple computational approaches, including two-dimensional and three-dimensional QSAR methodologies. Statistical analysis using machine learning techniques such as Multiple Linear Regression, Random Forest, and Support Vector Regression has been applied to establish structure-activity correlations [13]. The three-dimensional QSAR models have demonstrated superior statistical quality compared to descriptor-based approaches, with robust validation metrics indicating reliable predictive capability.
The QSAR analysis of dihydrobenzofuran derivatives has utilized molecular descriptors including polarizability anisotropy, hyperpolarizabilities, and hyper-order electric moments as key parameters for activity prediction [14]. Density Functional Theory calculations using B3LYP/6-31G** basis sets have provided electronic structure descriptors that correlate systematically with chlorine substitution patterns and biological activity profiles.
The electronic properties of 6-Chloro-2,3-dihydrobenzofuran have been characterized through comprehensive computational analysis of frontier molecular orbitals, electrostatic potential surfaces, and charge distribution patterns. The HOMO-LUMO energy gap calculations have revealed values ranging from 6.885 eV to 7.216 eV for benzofuran derivatives, with the chlorine substitution significantly influencing electronic properties [12]. These electronic descriptors serve as crucial parameters in QSAR model development for predicting biological activity.
Chemical softness, electronegativity, and electrophilicity index have been identified as significant DFT-based descriptors for QSAR analysis of benzofuran compounds [4]. The chemical softness values correlate positively with toxicity parameters, with higher softness values associated with increased biological activity. The chlorine substitution in 6-Chloro-2,3-dihydrobenzofuran contributes to enhanced electrophilicity, facilitating interactions with biological nucleophiles.
Three-dimensional QSAR studies employing Molecular Interaction Fields have provided detailed insights into the structural requirements for biological activity of dihydrobenzofuran derivatives [13]. The MIF analysis has identified critical steric, electrostatic, and hydrophobic regions that influence activity profiles. The presence of the chlorine substituent at the 6-position creates favorable electrostatic fields that enhance binding interactions with biological targets.
The statistical robustness of 3D-QSAR models has been demonstrated through progressive scrambling validation methods, confirming the reliability of structure-activity predictions. The applicability domain assessment using leverage approach and Williams plot analysis has established well-defined boundaries for model predictions, ensuring appropriate use within validated chemical space [13].
Comprehensive QSAR analysis has revealed specific structural features that enhance biological activity in benzofuran derivatives. The presence of halogen substituents, particularly chlorine and bromine, significantly improves activity profiles compared to unsubstituted compounds [15] [16]. The biological effects are enhanced by the presence of fluorine, bromine, hydroxyl, and carboxyl groups in combination with the benzofuran core structure.
Statistical analysis of vasodilatory activity for benzofuran derivatives has demonstrated excellent correlation between observed and predicted IC50 values, with errors typically below 40 μM for most compounds [17]. The QSAR models have successfully predicted activity ranges from 223 μM to 452 μM for various substituted benzofuran derivatives, establishing reliable structure-activity relationships.
The validated QSAR models serve as powerful tools for predicting the biological activity of novel 6-Chloro-2,3-dihydrobenzofuran derivatives before synthesis. The models have demonstrated capability to guide decision-making in lead optimization programs, providing quantitative predictions for antileishmanial activity, anti-inflammatory properties, and cytotoxicity profiles [13]. The statistical quality metrics, including correlation coefficients above 0.85 and robust cross-validation results, support the reliability of these predictive models.
Application of QSAR models to benzofuran derivatives has enabled identification of optimal substitution patterns for enhanced biological activity. The chlorine substitution at the 6-position of 2,3-dihydrobenzofuran represents a favorable modification that balances activity enhancement with acceptable physicochemical properties for drug development applications .
Computational prediction of metabolic pathways for 6-Chloro-2,3-dihydrobenzofuran has identified multiple Phase I transformation routes mediated by cytochrome P450 enzymes [18] [19]. The primary metabolic pathway involves hydroxylation at various positions on the benzofuran ring system, particularly at the 2,3-dihydro positions. In silico analysis using metabolic prediction software has identified cytochrome P450 2E1 as the predominant enzyme responsible for initial oxidative metabolism, consistent with experimental observations for related benzofuran compounds [8].
The metabolic transformation of the dihydrobenzofuran moiety follows established patterns observed in related benzofuran compounds, including ring hydroxylation, N-demethylation where applicable, and potential ring-opening reactions [18]. Computational models predict the formation of hydroxylated metabolites at the 3-position of the dihydrobenzofuran ring, leading to subsequent oxidation to ketone derivatives.
In silico modeling has predicted specific interactions between 6-Chloro-2,3-dihydrobenzofuran and various cytochrome P450 isoforms. The compound is predicted to undergo metabolism primarily through CYP2E1, with additional contributions from CYP1A2 and CYP3A4 [19] [20]. The chlorine substitution influences the regioselectivity of oxidation, directing metabolism away from the 6-position and toward the aliphatic carbons of the dihydrofuran ring.
Computational analysis suggests that the metabolic profile may include formation of chlorinated hydroxyl metabolites, which could undergo further oxidation to quinone-like structures. The presence of the chlorine substituent is predicted to enhance the stability of certain metabolic intermediates while potentially altering the overall clearance kinetics compared to unsubstituted dihydrobenzofuran [21].
Computational prediction models indicate that 6-Chloro-2,3-dihydrobenzofuran metabolites undergo extensive Phase II conjugation reactions, particularly glucuronidation mediated by UDP-glucuronosyltransferase enzymes [22] [23]. In silico analysis suggests that hydroxylated metabolites serve as substrates for UGT1A1, UGT1A3, UGT1A4, and UGT2B7 enzymes, leading to formation of glucuronide conjugates that facilitate elimination.
The glucuronidation pattern is predicted to follow established kinetics observed for related benzofuran derivatives, with potential stereoselectivity in conjugation reactions [22]. Computational models suggest that the chlorine substitution may influence the glucuronidation efficiency, potentially leading to altered clearance rates compared to unsubstituted compounds.
Advanced metabolic prediction algorithms have identified potential ring-opening pathways for 6-Chloro-2,3-dihydrobenzofuran, particularly under oxidative stress conditions [24] [25]. The computational models predict cleavage of the C-O bond in the furan ring, leading to formation of hydroxylated phenolic metabolites. This transformation pattern has been experimentally observed in related benzofuran compounds and represents a significant metabolic route under specific physiological conditions.
The ring-opening pathway is predicted to produce 2-amino-5-chlorophenol-like metabolites, which can undergo further biotransformation through established phenolic metabolism pathways [24]. Computational analysis suggests that these ring-opened metabolites may serve as substrates for additional Phase I and Phase II enzymes, leading to complex metabolic networks.
In silico ADMET analysis has provided comprehensive predictions for the metabolic stability and clearance characteristics of 6-Chloro-2,3-dihydrobenzofuran [26] [27]. Computational models predict moderate metabolic stability with estimated half-lives ranging from 2-6 hours in hepatic microsomal systems. The chlorine substitution is predicted to enhance metabolic stability compared to unsubstituted dihydrobenzofuran derivatives through electronic effects that reduce susceptibility to oxidative metabolism.
Clearance predictions based on computational models suggest hepatic extraction ratios between 0.3-0.7, indicating moderate to high hepatic clearance [26]. The predicted metabolic profile includes formation of multiple hydroxylated metabolites, glucuronide conjugates, and potential ring-opened products, resulting in complex elimination kinetics that require careful consideration in dosing regimen design.
The computational predictions align with experimental observations for structurally related benzofuran compounds, providing confidence in the metabolic pathway predictions for 6-Chloro-2,3-dihydrobenzofuran. These in silico models serve as valuable tools for early-stage drug development and metabolic risk assessment [27].